5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane
Description
The exact mass of the compound 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(bromomethyl)-2,2-difluorospiro[2.3]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLQVNCIURNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091619-22-4 | |
| Record name | 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Harnessing the Power of Strained Scaffolds: A Guide to gem-Difluoro Spiro[2.3]hexane Building Blocks in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological properties has driven medicinal chemists to explore beyond the traditional, planar scaffolds that dominate many compound libraries. This guide delves into the burgeoning field of strained, three-dimensional building blocks, with a specific focus on the gem-difluoro spiro[2.3]hexane motif. This scaffold, characterized by its high sp³-hybridization, inherent rigidity, and the unique electronic influence of the difluoromethylene group, represents an underutilized yet powerful tool for drug discovery. We will explore the strategic rationale for its use, robust synthetic pathways for its creation, its impact on critical physicochemical properties, and its potential as a bioisosteric replacement for more common structural motifs. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this innovative building block to overcome challenges in potency, selectivity, and pharmacokinetics.
The Strategic Imperative for 3D Scaffolds: Beyond "Flatland"
Modern drug discovery is increasingly challenged by the need to identify leads with superior properties and novel intellectual property positions. A prevailing strategy, often termed "escaping from flatland," involves moving away from flat, aromatic-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1][2] These structures offer several distinct advantages:
-
Enhanced Target Specificity: The rigid, well-defined three-dimensional arrangement of functional groups can lead to more precise and higher-affinity interactions with the complex topological features of protein binding sites.
-
Improved Physicochemical Properties: Increased sp³ character is often correlated with improved solubility and reduced off-target liabilities.
-
Novel Chemical Space: These scaffolds provide access to previously unexplored areas of chemical space, offering new opportunities for patentable lead compounds.[1]
The spiro[2.3]hexane framework, a fusion of cyclopropane and cyclobutane rings, is a prime example of such a strained 3D scaffold.[3] Its rigid structure pre-organizes substituents into specific spatial vectors, which can reduce the entropic penalty of binding to a biological target.[3] When this unique carbon skeleton is augmented with a gem-difluoro group, its utility is magnified further.
The gem-Difluoromethylene Group: A Bioactive Modifier
The incorporation of fluorine is a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently represented among FDA-approved drugs.[4][5] The gem-difluoromethylene (CF₂) group is a particularly versatile modifier, acting as a bioisostere for carbonyls, ethers, or even methylene groups, while profoundly influencing local molecular properties.[6]
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₂ group a robust metabolic shield, preventing oxidation at that position.[6]
-
Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF₂ moiety significantly lowers the pKa of adjacent acidic protons and the pKa of the conjugate acids of nearby basic groups (e.g., amines).[7][8] This effect is primarily inductive and can be critical for tuning the ionization state of a drug at physiological pH.
-
Lipophilicity and Conformation: The impact of gem-difluorination on lipophilicity (LogP) is complex and context-dependent.[7][9] It can increase or decrease LogP depending on the overall molecular environment and the exposure of the polar C-F bonds to solvent.[10] Furthermore, the CF₂ group can introduce unique conformational preferences through hyperconjugative effects, influencing the overall shape of the molecule.[11]
By combining the rigid spiro[2.3]hexane core with the potent electronic and steric effects of the gem-difluoro group, we create a building block capable of addressing multiple drug design challenges simultaneously.
Synthetic Pathways to gem-Difluoro Spiro[2.3]hexane Derivatives
The synthesis of these building blocks is a two-stage process: construction of the core spirocyclic ketone followed by deoxofluorination. The modularity of this approach allows for the introduction of diversity elements at various stages.
Stage 1: Synthesis of the Spiro[2.3]hexanone Core
A robust and modular method for constructing the spiro[2.3]hexane core utilizes a Johnson-Corey-Chaykovsky type reaction.[1][2] This approach involves the reaction of a cyclobutane-substituted sulfonium salt with an appropriate α,β-unsaturated aldehyde, followed by subsequent transformations. A more direct and widely applicable method for generating a key precursor, spiro[2.3]hexan-5-one, involves the cyclopropanation of methylenecyclobutane derivatives. For the purpose of this guide, we will outline a well-established route starting from commercially available materials.
Caption: Synthetic workflow for the spiro[2.3]hexanone precursor.
Stage 2: Deoxofluorination
With the spiro[2.3]hexanone precursor in hand, the critical gem-difluoro moiety is installed via deoxofluorination. This reaction replaces the carbonyl oxygen with two fluorine atoms. Several reagents can accomplish this transformation, with selection depending on substrate tolerance, safety, and scale.
-
Diethylaminosulfur Trifluoride (DAST): A classical reagent, effective but known for its thermal instability and potential for explosive decomposition.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, offering a superior safety profile for larger-scale reactions.[12]
-
Sulfur Tetrafluoride (SF₄): Highly effective but is a toxic gas requiring specialized equipment.
The choice of Deoxo-Fluor® is often preferred in a drug discovery setting due to its balance of reactivity and operational safety.[12]
Caption: Key deoxofluorination step to produce the target scaffold.
Detailed Experimental Protocols
Trustworthiness: The following protocols are presented as self-validating systems. Each step includes checkpoints and characterization data expectations. All manipulations should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Spiro[2.3]hexan-5-one
This protocol is adapted from established methodologies for cyclopropanation and oxidation.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of methylenecyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cyclopropanation: Cool the solution to 0 °C. Add a solution of diethylzinc (1.1 equiv) in hexanes dropwise, followed by the slow, portion-wise addition of diiodomethane (1.1 equiv). Causality: The Simmons-Smith reaction is a reliable method for generating cyclopropanes from olefins with good functional group tolerance.
-
Workup & Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude spiro[2.3]hexane.
-
Oxidation: Dissolve the crude spiro[2.3]hexane in anhydrous DCM (0.2 M). Add pyridinium chlorochromate (PCC, 1.5 equiv) in one portion. Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material. Causality: PCC is a convenient oxidizing agent for converting secondary alcohols (formed in situ or from trace water) and the allylic position to the corresponding ketone.
-
Purification: Filter the reaction mixture through a plug of silica gel, eluting with DCM. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford spiro[2.3]hexan-5-one as a clear oil.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and GC-MS. Expected ¹H NMR will show characteristic multiplets for the cyclobutyl and cyclopropyl protons. The ¹³C NMR will show a carbonyl signal around 210 ppm.
Protocol 2: Synthesis of 5,5-Difluorospiro[2.3]hexane
-
Reaction Setup: To a dry PTFE or polypropylene vial equipped with a magnetic stirrer and a nitrogen inlet, add a solution of spiro[2.3]hexan-5-one (1.0 equiv) in anhydrous DCM (0.5 M).
-
Fluorination: At room temperature, add Deoxo-Fluor® (1.5 equiv) dropwise via syringe. Caution: Deoxo-Fluor® is corrosive and reacts with water. Handle with care.
-
Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS. The appearance of a new singlet in the ¹⁹F NMR spectrum indicates product formation.
-
Workup: Carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The basic quench neutralizes the acidic byproducts of the fluorination reaction.
-
Purification: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (avoid high temperatures). Purify by column chromatography on silica gel to yield 5,5-difluorospiro[2.3]hexane.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS. The ¹³C NMR will show a characteristic triplet for the CF₂ carbon due to C-F coupling. The ¹⁹F NMR will show a singlet.
Impact on Physicochemical Properties: A Comparative Analysis
The introduction of the gem-difluoro group has predictable and profound effects on key physicochemical properties relevant to drug design. The following table provides an in silico estimated comparison for a hypothetical 4-amino-spiro[2.3]hexane building block versus its non-fluorinated and gem-difluorinated counterparts. These trends are based on extensive studies of similar fluorinated cycloalkanes.[7][8]
| Property | Non-Fluorinated Analog | gem-Difluorinated Analog | Rationale & Implication |
| pKa (of amine) | ~10.5 | ~9.5 - 10.0 | The strong inductive effect of the CF₂ group withdraws electron density, reducing the basicity of the amine.[7] This can be crucial for modulating target engagement and cell permeability. |
| LogP | ~1.2 | ~1.0 - 1.4 | The effect is complex. While fluorine is lipophilic, the C-F bonds are polar. The change in LogP depends on the molecule's conformation and solvent exposure of the CF₂ group.[10][13] This provides a handle for fine-tuning ADME properties. |
| Aqueous Solubility | Moderate | Moderate to Slightly Increased | Often, a decrease in LogP correlates with an increase in aqueous solubility, which can be beneficial for formulation and bioavailability.[7] |
| Metabolic Stability | Susceptible to C-H oxidation | Significantly Increased | The CF₂ group blocks a potential site of metabolism, which can increase the half-life of a drug candidate.[6] |
Application in Drug Design: Bioisosteric Replacement Strategy
The gem-difluoro spiro[2.3]hexane scaffold is an excellent candidate for bioisosteric replacement of common motifs like piperidine, cyclohexane, or tetrahydropyran rings, particularly when metabolic instability or a need for conformational constraint is a concern.[3][14]
Caption: Logic of bioisosteric replacement using the novel scaffold.
Case Scenario: Consider a lead compound containing a 4,4-disubstituted piperidine that suffers from rapid N-dealkylation or ring oxidation. Replacing the piperidine with a 5,5-disubstituted-2-azaspiro[2.3]hexane analog (a heteroatom-containing variant) could block these metabolic pathways. The further introduction of a gem-difluoro group at a different position on the cyclobutane ring could further enhance stability and modulate pKa and lipophilicity, providing a multi-pronged optimization strategy from a single, innovative building block. The utility of the related 5-azaspiro[2.3]hexane motif has already been demonstrated in inhibitors of HDAC1/3 and HIPT1, validating the biological relevance of this strained scaffold.[1]
Conclusion and Future Outlook
The gem-difluoro spiro[2.3]hexane scaffold is more than a mere curiosity; it is a sophisticated building block engineered to solve complex problems in medicinal chemistry. Its unique combination of three-dimensionality, conformational rigidity, and the powerful electronic influence of the difluoromethylene group provides a rich toolkit for fine-tuning the properties of drug candidates. The synthetic routes are modular and scalable, making these building blocks accessible for library synthesis and lead optimization campaigns. As the pressure to deliver differentiated, high-quality clinical candidates intensifies, the adoption of novel, rationally designed scaffolds like the gem-difluoro spiro[2.3]hexane will be paramount to success. Future work will undoubtedly focus on the stereoselective synthesis of substituted analogs and the expansion of heteroatom-containing variants to further broaden their applicability in drug discovery.
References
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Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition (2025). [Link]
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Approaches to synthesizing spiro[1][15]hexanes. ResearchGate (N/A). [Link]
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Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition (2025). [Link]
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Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium( iii ) ylides. Chemical Science (2016). [Link]
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv (2025). [Link]
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gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv (2024). [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate (N/A). [Link]
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Mechanistic Studies and Radiofluorination of Structurally Diverse Pharmaceuticals with Spirocyclic Iodonium(III) Ylides. PubMed (2016). [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI (N/A). [Link]
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Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal (N/A). [Link]
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Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate (N/A). [Link]
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Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed (2014). [Link]
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Fluorine in drug discovery: Role, design and case studies. N/A (N/A). [Link]
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Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition (N/A). [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central (N/A). [Link]
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gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv (2024). [Link]
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Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (N/A). [Link]
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Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PubMed (2025). [Link]
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Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ResearchGate (2024). [Link]
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Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PubMed Central (N/A). [Link]
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Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv (N/A). [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv (N/A). [Link]
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N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes. Organic Chemistry Frontiers (N/A). [Link]
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Conformational Analysis in Drug Design. Drug Design Org (2004). [Link]
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a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate (N/A). [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (N/A). [Link]
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Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate (N/A). [Link]
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Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses (2025). [Link]
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Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2 (N/A). [Link]
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Technical Guide: Spirocyclic Building Blocks in Fragment-Based Drug Discovery (FBDD)
Executive Summary
The "Escape from Flatland" initiative has fundamentally shifted small molecule drug discovery from planar, aromatic-dominated libraries to three-dimensional (3D) architectures.[1][2] In Fragment-Based Drug Discovery (FBDD), where low-molecular-weight starting points (<300 Da) must efficiently sample chemical space, spirocyclic scaffolds represent a high-value asset class.
This guide details the strategic integration of spirocyclic building blocks—specifically spiro[3.3]heptanes, spiro[2.3]hexanes, and azaspirocycles—into FBDD campaigns. It addresses the physicochemical rationale, synthetic access, and biophysical screening protocols required to leverage these rigid,
Part 1: The Physicochemical Rationale
Beyond the Suzuki-Miyaura Era
Traditional fragment libraries are often dominated by biaryl systems due to synthetic ease (Suzuki/Buchwald couplings). However, these "flat" fragments often suffer from poor solubility and limited vector diversity. Spirocycles introduce intrinsic 3D character without increasing molecular weight (MW) significantly, a critical factor in maintaining Ligand Efficiency (LE).
Key Metrics: Flat vs. Spiro
The transition to spirocyclic cores improves the fraction of
Table 1: Comparative Physicochemical Profile
| Metric | Planar Fragment (e.g., Biphenyl core) | Spirocyclic Fragment (e.g., 2,6-diazaspiro[3.3]heptane) | Impact on FBDD |
| Dimensionality | 2D (Planar) | 3D (Isotropic) | Access to novel binding pockets (e.g., chiral clefts). |
| < 0.2 | > 0.6 | Higher solubility; reduced attrition in later development. | |
| Vector Geometry | 180° / 120° (Linear/Trigonal) | Tetrahedral / Orthogonal | Precise positioning of pharmacophores in 3D space. |
| Solubility | Low (often requires DMSO) | High | Reduces aggregation artifacts in NMR/SPR screening. |
| Metabolic Stability | Prone to oxidation (CYP450) | High (Blocked metabolic soft spots) | Improved PK profile in lead optimization. |
Vector Logic and Dimensionality
In FBDD, the "exit vector" determines where a fragment can grow. A benzene ring offers vectors in the same plane. A spirocycle, such as a spiro[3.3]heptane , offers vectors that are orthogonal (90°) to each other. This allows the fragment to explore sub-pockets that are geometrically inaccessible to flat aromatics.
Caption: Logic flow for selecting spirocyclic scaffolds based on target pocket topology. Spirocycles are preferred for complex, 3D cavities typical of PPIs.
Part 2: Strategic Library Design & Synthesis
High-Value Scaffolds
To build a spiro-centric fragment library, focus on scaffolds that act as bioisosteres for common saturated heterocycles while adding rigidity.
-
2,6-Diazaspiro[3.3]heptane: A rigid surrogate for piperazine.
-
Spiro[2.3]hexane: Introduces a cyclopropyl moiety, often improving metabolic stability and potency via the "magic methyl" effect equivalent.
-
Spirooxetanes: Bioisosteres for morpholine/gem-dimethyl groups, lowering lipophilicity (LogD) while maintaining steric bulk.
Synthetic Accessibility (The "Make" Challenge)
The primary bottleneck in spiro-FBDD is synthesis. Unlike amide couplings, spirocycle formation often requires multi-step ring closures.
Representative Synthetic Pathway: 2-Azaspiro[3.3]heptane Derivatives Rationale: This route avoids unstable intermediates and allows late-stage diversification of the nitrogen handle.
-
Cyclization: Start with commercially available 3-ethoxycarbonyl-cyclobutanone .
-
Condensation: React with a primary amine (R-NH2) and TMSCN (Strecker-type) or use a reductive amination approach if forming the piperidine-like analog.
-
Ring Closure: For the [3.3] system, a common method involves alkylation of a protected azetidine-3-carbonitrile or using a double nucleophilic displacement on a pentaerythritol derivative.
-
Diversification: The resulting secondary amine is a "handle" for fragment growing via amidation or Buchwald coupling.
Part 3: Screening Methodologies (The "Test" Phase)
Spirocyclic fragments often have lower molecular weight and fewer UV-active chromophores than aromatic fragments. This necessitates specific screening protocols.
The Biophysical Cascade
Because spirocycles lack the strong ring currents of aromatics (making 1D NMR signals less dispersed in the aromatic region), screening relies heavily on Ligand-Observed NMR (STD, WaterLOGSY) and X-ray Crystallography .
Caption: Biophysical screening cascade optimized for spirocyclic fragments, prioritizing solubility QC and structural validation.
Part 4: Detailed Experimental Protocol
Protocol: High-Concentration Solubility & STD-NMR Screening
Objective: Identify spirocyclic fragment binders while eliminating false positives caused by aggregation (common in high-concentration fragment screens).
A. Solubility QC (Pre-screen)
Context: Spirocycles are generally soluble, but "brick dust" impurities can cause aggregation.
-
Preparation: Dissolve fragments to 100 mM in
-DMSO. -
Dilution: Dilute to 1 mM in screening buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl).
-
Measurement: Use Dynamic Light Scattering (DLS).
-
Pass Criteria: Scattering intensity < 10x buffer background; Radius < 1 nm (monomeric).
-
Fail Criteria: Polydispersity index (PDI) > 0.3 (aggregates).
-
B. Saturation Transfer Difference (STD) NMR
Context: STD-NMR detects transient binding by transferring magnetization from protein to ligand.
-
Sample Prep:
-
Protein Concentration: 10–20
M. -
Ligand Concentration: 500
M (Ligand:Protein ratio ~25:1 to 50:1). -
Buffer: Deuterated buffer (
) to minimize solvent suppression artifacts.
-
-
Pulse Sequence:
-
Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).
-
On-resonance irradiation: 0.0 – 0.8 ppm (target protein methyls). Note: Ensure spiro-aliphatic protons do not overlap here.
-
Off-resonance irradiation: 30 ppm (control).
-
Saturation time: 2.0 seconds (Gaussian train pulses).
-
-
Data Analysis:
-
Subtract "On-resonance" from "Off-resonance" spectra.
-
Positive Hit: Signals appearing in the difference spectrum indicate binding.
-
Differentiation: Spirocyclic protons (0.5 – 3.0 ppm) are distinct from protein background. Look for specific multiplets corresponding to the rigid spiro-core.
-
Part 5: Case Study – Revumenib (Spiro-Piperidine)
Target: Menin-MLL interaction (Protein-Protein Interaction).[3] Challenge: The Menin pocket is large and solvent-exposed; flat aromatics failed to achieve potency and selectivity. Solution:
-
Fragment Hit: A piperazine-based fragment was identified but lacked optimal vector geometry.
-
Scaffold Hop: Transitioned to a 2,7-diazaspiro[3.5]nonane (spiro-piperidine/azetidine) core.
-
Result: The spirocyclic core locked the molecule into a conformation that maximized hydrogen bonding with Tyr319 and Tyr323.[5] The rigid vector allowed the extension of a nitrile group into a specific sub-pocket, increasing potency by >1000-fold.
-
Outcome: Revumenib (SNDX-5613) entered clinical trials with high oral bioavailability and selectivity, validating the spirocyclic approach in FBDD.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6] Journal of Medicinal Chemistry.[7] Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters.[8] Link
-
Warriner, S. L., & Nelson, A. (2013). Fragment-based drug discovery: the role of high-quality libraries. Future Medicinal Chemistry.[9] Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. Link
-
Coyne, A. G., et al. (2010). Fragment-based drug discovery: targets, screening, and validation. Current Opinion in Chemical Biology. Link
-
Ginn, J., et al. (2023). Discovery of Revumenib (SNDX-5613): A Potent, Selective, and Orally Bioavailable Menin-MLL Interaction Inhibitor. Journal of Medicinal Chemistry.[7] Link
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- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for Protecting Group Strategies in the Functionalization of Spiro[2.3]hexane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Strained Scaffold
Spiro[2.3]hexane and its derivatives are gaining significant attention in medicinal chemistry as bioisosteres for more common saturated and aromatic rings.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore novel chemical space in drug design.[3][4] However, the synthetic manipulation of these scaffolds is not without its challenges. The fusion of a cyclopropane and a cyclobutane ring at a single carbon center results in significant ring strain, which can influence the reactivity of the molecule and the stability of introduced functional groups and their protecting groups.[5][6]
This guide, from the perspective of a Senior Application Scientist, provides a detailed overview of protecting group strategies tailored for the functionalization of spiro[2.3]hexane scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the intricacies of this strained ring system. The protocols described herein are designed to be self-validating, with an emphasis on reaction monitoring and potential pitfalls.
Protecting Amine Functionality on the Spiro[2.3]hexane Core
The introduction of nitrogen-containing functional groups is a common strategy in the development of bioactive molecules. Protecting the amine is often crucial to prevent unwanted side reactions during subsequent synthetic transformations.[7] For spiro[2.3]hexane scaffolds, the choice of protecting group must account for the potential influence of ring strain on its stability and the conditions required for its removal.
tert-Butoxycarbonyl (Boc) Protection of Aminospiro[2.3]hexanes
The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[8][9] Its application to aminospiro[2.3]hexane derivatives has been documented, proving its utility for this class of compounds.
Protocol 1: Boc Protection of a Primary Amine on a Spiro[2.3]hexane Scaffold
This protocol is adapted from methodologies successful for strained cyclic amines.
Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (NEt₃) or under biphasic conditions with sodium bicarbonate (NaHCO₃) provides a high-yielding and clean reaction. The conditions are mild enough to avoid potential ring-opening of the strained spiro[2.3]hexane core.
Workflow Diagram:
Caption: Workflow for Boc protection of an amine on a spiro[2.3]hexane.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aminospiro[2.3]hexane derivative (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M) at room temperature, add triethylamine (1.2 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (to remove excess triethylamine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Yield: >90%
Self-Validation:
-
¹H NMR: Look for the appearance of a singlet at approximately 1.45 ppm, corresponding to the nine protons of the tert-butyl group. A downfield shift of the protons adjacent to the nitrogen is also expected. The NH proton will appear as a broad singlet.
-
¹³C NMR: The appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group) confirms protection.
-
IR Spectroscopy: A characteristic C=O stretch for the carbamate will appear around 1690-1720 cm⁻¹.
Protocol 2: Deprotection of a Boc-Protected Aminospiro[2.3]hexane
Rationale: Acid-catalyzed cleavage is the standard method for Boc deprotection. Trifluoroacetic acid (TFA) in a chlorinated solvent is highly effective. However, given the strain of the spiro[2.3]hexane system, it is prudent to start with milder acidic conditions, such as HCl in an ethereal solvent, to minimize the risk of acid-mediated ring-opening or rearrangement.
Workflow Diagram:
Caption: Workflow for the deprotection of a Boc-protected amine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected aminospiro[2.3]hexane (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or dioxane (0.1-0.2 M) at 0 °C.
-
Reagent Addition: Add a solution of 4 M HCl in dioxane (5-10 equiv) or a 1:1 mixture of TFA and CH₂Cl₂ dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
Expected Yield: >95%
Self-Validation:
-
¹H NMR: Disappearance of the singlet at ~1.45 ppm corresponding to the Boc group.
-
Mass Spectrometry: The mass of the product will correspond to the deprotected amine.
Carboxybenzyl (Cbz) Protection of Aminospiro[2.3]hexanes
The Cbz group is another valuable protecting group for amines, offering orthogonality to the Boc group as it is stable to acidic conditions and is typically removed by hydrogenolysis.[10]
Protocol 3: Cbz Protection of a Primary Amine on a Spiro[2.3]hexane Scaffold
Rationale: The Schotten-Baumann reaction conditions, using benzyl chloroformate (Cbz-Cl) with an aqueous base, are effective for the Cbz protection of amines. These conditions are generally mild and compatible with many functional groups.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the aminospiro[2.3]hexane (1.0 equiv) in a mixture of THF and water (2:1) at 0 °C.
-
Reagent Addition: Add sodium bicarbonate (2.0 equiv) followed by the dropwise addition of benzyl chloroformate (1.2 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete in 2-6 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expected Yield: 85-95%
Protocol 4: Deprotection of a Cbz-Protected Aminospiro[2.3]hexane
Rationale: Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts. This method is mild and avoids the use of strong acids or bases that could compromise the strained spirocyclic core.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate to obtain the deprotected amine.
Expected Yield: >95%
Protecting Hydroxyl Functionality on the Spiro[2.3]hexane Core
Hydroxyl groups are common functionalities that often require protection due to their acidity and nucleophilicity.[11] Silyl ethers are among the most versatile protecting groups for alcohols, offering a wide range of stabilities that can be tuned by the steric bulk of the substituents on the silicon atom.[12][13]
Silyl Ether Protection of Spiro[2.3]hexanols
For a strained secondary alcohol on a spiro[2.3]hexane scaffold, a moderately bulky silyl group like tert-butyldimethylsilyl (TBDMS or TBS) is a good first choice. For more sterically hindered alcohols or when greater stability is required, the triisopropylsilyl (TIPS) group can be employed.[14][15]
Protocol 5: TBDMS Protection of a Secondary Alcohol on a Spiro[2.3]hexane Scaffold
Rationale: The use of tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole as a base in DMF is a classic and reliable method for the silylation of alcohols.[13] Imidazole acts as both a base and a catalyst. The conditions are generally mild.
Workflow Diagram:
Caption: Workflow for TBDMS protection of a hydroxyl group.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the spiro[2.3]hexanol (1.0 equiv) in anhydrous DMF (0.2 M) at room temperature, add imidazole (2.5 equiv).
-
Reagent Addition: Add TBDMSCl (1.2 equiv) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction may take 4-12 hours depending on the steric hindrance of the alcohol.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine to remove DMF.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Expected Yield: 80-95%
Self-Validation:
-
¹H NMR: Disappearance of the broad OH signal. Appearance of new signals in the upfield region, typically two singlets around 0.1 ppm for the Si-Me₂ group and a singlet around 0.9 ppm for the Si-tBu group.
Protocol 6: Deprotection of a TBDMS-Protected Spiro[2.3]hexanol
Rationale: Fluoride ion sources are the reagents of choice for cleaving silyl ethers, due to the high strength of the Si-F bond.[12] Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent system.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the TBDMS-protected spiro[2.3]hexane (1.0 equiv) in anhydrous THF (0.1 M) at room temperature.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise.
-
Reaction Monitoring: Stir for 1-3 hours and monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
Expected Yield: >90%
Protecting Carboxylic Acid Functionality on the Spiro[2.3]hexane Core
Carboxylic acids are highly versatile functional groups but their acidity can interfere with many reagents, necessitating protection.[16] Esterification is the most common method for protecting carboxylic acids.
Ester Protection of Spiro[2.3]hexane Carboxylic Acids
Methyl and benzyl esters are common choices. Methyl esters are robust but their removal requires harsh conditions (saponification or strong acid), which may not be compatible with the strained spirocycle. Benzyl esters offer the advantage of being removable under mild, neutral conditions via hydrogenolysis, making them an excellent choice for sensitive substrates.[1]
Protocol 7: Benzyl Ester Protection of a Spiro[2.3]hexane Carboxylic Acid
Rationale: Reaction of the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) is an effective method for forming benzyl esters. Fischer esterification with benzyl alcohol under acidic conditions is an alternative, but basic conditions are often preferred for complex molecules.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the spiro[2.3]hexane carboxylic acid (1.0 equiv) in DMF (0.2 M), add Cs₂CO₃ (1.5 equiv).
-
Reagent Addition: Add benzyl bromide (1.2 equiv) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layers with water and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Expected Yield: 70-90%
Protocol 8: Deprotection of a Benzyl Ester on a Spiro[2.3]hexane Scaffold
Rationale: As with Cbz deprotection, catalytic hydrogenation is the method of choice for cleaving benzyl esters, offering mild and neutral conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the benzyl ester (1.0 equiv) in methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Stir under a hydrogen atmosphere at room temperature.
-
Work-up: Filter through Celite and concentrate the filtrate to yield the carboxylic acid.
Expected Yield: >95%
Orthogonal Protecting Group Strategies for Multi-Site Functionalization
The true power of protecting groups is realized in orthogonal strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[17] This allows for the precise and sequential functionalization of a polyfunctional molecule.
Consider a hypothetical spiro[2.3]hexane scaffold bearing an amine, a hydroxyl group, and a carboxylic acid. An effective orthogonal protection strategy would be:
-
Amine: Boc group (acid-labile)
-
Hydroxyl: TBDMS group (fluoride-labile)
-
Carboxylic Acid: Benzyl (Bn) ester (hydrogenolysis-labile)
Workflow for Orthogonal Deprotection and Functionalization:
Caption: Orthogonal deprotection strategy for a multi-functionalized spiro[2.3]hexane.
This strategy allows for the selective deprotection and subsequent reaction at any of the three functional groups, providing a powerful toolkit for the synthesis of complex spiro[2.3]hexane derivatives.
Conclusion
The successful functionalization of spiro[2.3]hexane scaffolds hinges on a well-designed protecting group strategy that accounts for the inherent strain of the ring system. The protocols and strategies outlined in this guide provide a robust starting point for researchers in this exciting field. By carefully selecting protecting groups with orthogonal cleavage conditions and monitoring reactions diligently, the synthetic challenges posed by these unique scaffolds can be overcome, paving the way for the discovery of novel therapeutics and chemical probes.
References
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]
-
Protection of Alcohols. OpenOChem Learn. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
-
ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Approaches to synthesizing spiro[1][3]hexanes. ResearchGate. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
(PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
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-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Silyl ether. Wikipedia. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
-
Biologically active natural spirocyclic compounds. ResearchGate. [Link]
-
Cobalt-Catalyzed Construction of Spiro Scaffolds bearing Central and Axial Chirality via Enantioselective [4+1] C–H Spiroannulation. ChemRxiv. [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. PubMed. [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Strain in Ring Systems. Stereochemical and Conformational Isomerism | Organic Chemistry. [Link]
- A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvolatile polyol. Unknown Source. Please note a direct and persistent URL could not be found for this reference.
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. [Link]
-
Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. [Link]
-
Cycloalkanes- Reactions of Cyclopropane & Cyclobutane. YouTube. [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]
-
Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
Challenges in the construction of C2-symmetric axially spirocyclic... ResearchGate. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. [Link]
-
Spirocyclic Motifs in Natural Products. PMC - NIH. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
-
First Poly(2-oxazoline)s with Pendant Amino Groups. Technische Universität Dresden. [Link]
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- 17. researchgate.net [researchgate.net]
Application Note: Solvent Systems for Strained Fluorinated Spirocycles
This Application Note is structured to guide researchers through the unique physicochemical landscape of strained fluorinated spirocycles. Unlike standard heterocycles, these scaffolds combine high Baeyer strain (~25–30 kcal/mol for spiro[3.3]heptanes) with the potent inductive effects of fluorine, creating a "spring-loaded" reactivity profile that demands precise solvent selection.
Executive Summary
Strained fluorinated spirocycles (e.g., 2-fluoro-6-azaspiro[3.3]heptanes, fluorinated spiro-oxetanes) are high-value bioisosteres for phenyl and morpholine rings in drug discovery. However, their synthesis and derivatization are plagued by two failure modes: strain-release ring opening and fluorine-elimination (E1cb) .
This guide provides a solvent selection framework to mitigate these risks. The core finding is that Acetonitrile (MeCN) and Sulfolane act as "Goldilocks" solvents—providing sufficient dielectric support for polar transition states without the nucleophilicity of DMF/DMAc that triggers ring fragmentation.
Technical Background: The Physics of Instability
To select the right solvent, one must understand the substrate's stress points.
The "Spring-Loaded" Electrophile
Spiro[3.3]heptane and spiro[2.3]hexane systems possess significant ring strain. When a fluorine atom is introduced, two effects occur:
-
C–F Bond Polarization: The
orbital lowers the energy of the LUMO, making the adjacent carbons highly electrophilic. -
Dipole Maximization: Fluorine creates a strong local dipole. Non-polar solvents (Hexane, Toluene) often fail to solubilize these salts, while highly polar protic solvents (MeOH, Water) can stabilize the carbocation resulting from ring opening (solvolysis).
The Nucleophilic Solvent Trap
Common dipolar aprotic solvents like DMF, DMAc, and NMP are standard for S_N2 reactions. However, for strained spirocycles, the amide oxygen in these solvents is sufficiently nucleophilic to attack the strained ring at elevated temperatures (>80°C), leading to ring-opened byproducts (e.g., linear amides).
Solvent Selection Framework
Solvent Decision Matrix
The following table categorizes solvents based on their compatibility with fluorinated spirocycles.
| Solvent Class | Examples | Compatibility | Mechanism of Action / Failure |
| Class A: Recommended | Acetonitrile (MeCN) | ⭐⭐⭐⭐⭐ | High dielectric ( |
| Dichloromethane (DCM) | ⭐⭐⭐⭐ | Non-coordinating. Excellent for protecting group manipulations (TFA deprotection) where salt solubility is not limiting. | |
| Sulfolane | ⭐⭐⭐⭐ | High thermal stability, non-nucleophilic. Replaces DMF for high-temp nucleophilic substitutions (S_NAr). | |
| Class B: Conditional | THF / 2-MeTHF | ⭐⭐⭐ | Good for organometallics. Warning: Lewis acidic spiro-cations can induce polymerization of THF. |
| 1,4-Dioxane | ⭐⭐⭐ | Preferred for Pd-catalyzed couplings due to low polarity suppressing ionization/elimination. | |
| Class C: Avoid | DMF / DMAc | ⭐ | Critical Risk: At T > 100°C, DMF decomposes to dimethylamine (nucleophile) or directly attacks the strained ring. |
| Methanol / Ethanol | ⭐ | Critical Risk: Promotes solvolysis (ring opening) via H-bonding to fluorine/leaving groups. |
Workflow Logic (Visualization)
Figure 1: Decision tree for solvent selection based on reaction type. Note the specific exclusion of DMF for high-temperature nucleophilic steps.
Detailed Experimental Protocols
Protocol A: Electrophilic Fluorination of Spirocycles (Ring Formation)
Context: Creating a C–F bond on a spiro[3.3]heptane or similar scaffold using Selectfluor®. Challenge: The cationic intermediate is prone to rearrangement (Wagner-Meerwein) if the solvent stabilizes the carbocation too effectively or acts as a nucleophile.
Reagents:
-
Substrate: Spiro-alkene or carboxylic acid precursor.
-
Fluorinating Agent: Selectfluor® (1.2 – 1.5 equiv).
-
Solvent: Acetonitrile (MeCN) – Anhydrous.
-
Additive:
(if acid sensitive).
Step-by-Step:
-
Preparation: Dry MeCN over 3Å molecular sieves for 24h. Water content must be <100 ppm to prevent formation of the spiro-alcohol (hydrin) instead of the fluoride.
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve the substrate (1.0 equiv) in MeCN (0.1 M concentration).
-
Addition: Add Selectfluor® as a solid in one portion at 0°C.
-
Note: Unlike acetone or DMF, MeCN solubilizes Selectfluor® efficiently without reacting with the highly electrophilic fluorine species.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24h.
-
Monitoring: Use
NMR.[1] Look for the appearance of the C–F signal (typically -160 to -180 ppm for spiro-F).
-
-
Workup: Dilute with
(precipitates Selectfluor residues). Filter through a pad of Celite. Concentrate the filtrate.
Why this works: MeCN has a high dielectric constant (
Protocol B: Nucleophilic Substitution (S_NAr) on Fluorinated Spiro-Cores
Context: Attaching a spiro-amine (e.g., 2-oxa-6-azaspiro[3.3]heptane) to a heteroaryl halide. Challenge: The spiro-amine is a secondary amine with moderate nucleophilicity. Using DMF at reflux often leads to decomposition of the spiro-ring.
Reagents:
-
Nucleophile: Spiro-amine (salt form, e.g., oxalate or TFA salt).
-
Electrophile: Heteroaryl chloride/fluoride.
-
Base: DIPEA (Diisopropylethylamine) or
. -
Solvent: Sulfolane (Tetramethylene sulfone) or n-Butanol (for lower T).
Step-by-Step:
-
Free-Basing (Critical): If starting with the oxalate salt of the spiro-amine, do not add directly to the reaction.
-
Pre-step: Suspend salt in DCM, treat with 1M NaOH, separate organic layer, dry (
), and concentrate to get the free amine. -
Reason: In situ neutralization with carbonate bases in viscous solvents is often incomplete, leading to stalled reactions.
-
-
Solvent Choice: Dissolve electrophile and free spiro-amine in Sulfolane (0.5 M).
-
Why Sulfolane? It allows heating to 120°C without the risk of dimethylamine generation (a breakdown product of DMF) which would compete with the spiro-amine.
-
-
Reaction: Heat to 100–110°C. Monitor by LCMS.
-
Workup (Water Wash): Sulfolane is water-miscible. Pour reaction mixture into 10 volumes of water. Extract with EtOAc. The spiro-product will move to the organic layer; Sulfolane stays in the aqueous layer.
Troubleshooting & Stability Guide
| Observation | Root Cause | Corrective Action |
| Ring Opening (Linear products) | Solvent acting as nucleophile (e.g., DMF, MeOH). | Switch to MeCN or t-Amyl Alcohol . |
| Defluorination (Elimination) | Basic conditions in polar protic media (E1cb mechanism). | Use non-polar solvent (Toluene) or a weaker base ( |
| Incomplete Reaction (S_N2) | Poor solubility of fluorinated salt. | Add HFIP (Hexafluoroisopropanol) as a co-solvent (5-10% v/v) to solubilize the fluoride/salt via H-bonding, only if the substrate is acid-stable. |
| Polymerization | THF ring-opening initiated by Lewis Acidic spiro-cation. | Switch to DCM or 1,4-Dioxane . |
References
-
Mykhailiuk, P. K. (2021).[2][3] "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 11294-11305.[2] Link
-
Chalyk, B. A., et al. (2017).[4] "Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery." Chemistry – A European Journal, 23(66), 16782-16786. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8980. (Foundational work on strained ether stability). Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link
-
Banks, H. D. (2006). "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles."[5] Journal of Organic Chemistry, 71(22), 8329-8335. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane for Accelerated Drug Discovery
Abstract
This application note provides a detailed, field-proven guide for the multi-gram scale-up synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane, a critical building block for medicinal chemistry. Spiro[2.3]hexane motifs are increasingly sought after as bioisosteres for common heterocyclic structures, offering novel three-dimensional exit vectors for molecular design.[1][2] The incorporation of a gem-difluoro group provides a powerful tool to modulate local electronics and metabolic stability, while the bromomethyl handle serves as a versatile anchor for subsequent derivatization.[3][4] This document outlines a robust, three-step synthetic sequence, provides detailed, step-by-step protocols, and emphasizes the critical safety and handling procedures required for scale-up, particularly concerning the use of brominating agents.
Introduction: The Strategic Value of Fluorinated Spirocycles
In modern drug discovery, the exploration of novel chemical space is paramount. Saturated spirocycles have emerged as valuable scaffolds, providing conformational rigidity and unique 3D geometries that can enhance binding affinity and selectivity.[5][6] Specifically, the spiro[2.3]hexane core, due to its inherent ring strain and compact nature, presents an intriguing alternative to more common saturated rings.[7][8]
The strategic introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, without significant steric penalty.[9] The gem-difluoromethylene group, in particular, is a well-established bioisostere for carbonyl groups and can act as a hydrogen bond acceptor, offering unique opportunities to fine-tune drug-target interactions.[4]
The target molecule, 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane, combines these features into a single, high-value building block. Its synthesis, however, requires careful planning and execution, especially when transitioning from bench-scale to process scale. This guide provides a validated pathway to achieve this synthesis efficiently and safely.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step sequence commencing from the commercially available 3-methylenecyclobutanecarbonitrile. The strategy focuses on establishing the spirocyclic core first, followed by functional group manipulations to install the required difluoro and bromomethyl moieties.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Alcohol Intermediate
The initial phase of the synthesis focuses on constructing the core spiro[2.3]hexane framework and installing the key alcohol functionality, which serves as the immediate precursor for the final bromination step.
Protocol 1.1: Dibromocyclopropanation
This step creates the spirocyclic core via a [1+2] cycloaddition. The use of bromoform and a strong base generates dibromocarbene in situ, which reacts with the exocyclic double bond.
Materials:
-
3-Methylenecyclobutanecarbonitrile
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
Set up a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet.
-
Charge the flask with 3-methylenecyclobutanecarbonitrile (1.0 eq) and anhydrous toluene (10 vol).
-
Cool the solution to -10 °C using an ice/salt bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous toluene (5 vol).
-
Slowly add bromoform (1.3 eq) to the reaction mixture, maintaining the internal temperature below -5 °C.
-
Add the potassium tert-butoxide solution dropwise over 2 hours, ensuring the temperature does not exceed 0 °C. A thick precipitate will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding water (10 vol).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 5 vol).
-
Combine the organic layers, wash with brine (5 vol), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 1,1-Dibromospiro[2.3]hexane-5-carbonitrile, which is used in the next step without further purification.
Protocol 1.2: Fluorinative-Reduction to the Alcohol
This critical transformation achieves two goals: the replacement of bromine atoms with fluorine and the reduction of the nitrile to a primary alcohol. While this could be a two-step process, a more efficient approach involves a one-pot fluorination followed by reduction. For scale-up, a direct reduction of an intermediate carboxylic acid (formed via nitrile hydrolysis) is often more practical and safer than using metal hydrides on a nitrile directly.[10]
Materials:
-
Crude 1,1-Dibromospiro[2.3]hexane-5-carbonitrile
-
Silver(I) fluoride (AgF) or an alternative fluorinating agent like Selectfluor®.[3]
-
Sulfuric acid (conc.)
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide solution (aq.)
Procedure:
-
Nitrile Hydrolysis: To the crude dibromo-nitrile (1.0 eq), add a 1:1 mixture of water and concentrated sulfuric acid (10 vol). Heat the mixture to 100 °C for 4-6 hours until TLC/LC-MS indicates complete conversion to the carboxylic acid. Cool to room temperature and carefully pour onto ice, then extract the product into ethyl acetate.
-
Fluorination: The crude dibromo-acid is dissolved in a suitable solvent like acetonitrile. Add the fluorinating agent (e.g., AgF, 2.5 eq) and heat the reaction. The choice of agent and conditions is critical and must be optimized based on small-scale trials.[3][4]
-
Work-up and Isolation: After fluorination is complete, filter the reaction mixture to remove inorganic salts and concentrate the filtrate. The resulting crude 1,1-difluorospiro[2.3]hexane-5-carboxylic acid can be purified by crystallization or column chromatography.[11]
-
Reduction: Set up a dry, three-necked flask under a nitrogen atmosphere. Suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (10 vol) and cool to 0 °C.
-
Dissolve the purified difluoro-acid (1.0 eq) in anhydrous THF (5 vol) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After addition, warm the reaction to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% NaOH (aq.) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the cake with THF.
-
Concentrate the filtrate in vacuo to yield (1,1-Difluorospiro[2.3]hexan-5-yl)methanol as an oil, which can be purified by vacuum distillation or column chromatography.
Part 2: Scale-Up Bromination and Safety Protocols
The final step converts the primary alcohol to the target bromomethyl compound. The choice of brominating agent is critical for scalability, safety, and yield. Phosphorus tribromide (PBr₃) is often preferred for converting primary alcohols due to its high reactivity and the formation of volatile byproducts.
Protocol 2.1: Synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane
Materials:
-
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
Procedure:
-
Set up a dry, three-necked flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. The outlet gas should be passed through a scrubber containing a sodium thiosulfate solution.
-
Charge the flask with (1,1-Difluorospiro[2.3]hexan-5-yl)methanol (1.0 eq) and anhydrous DCM (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.
-
Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of water (5 vol).
-
Separate the organic layer. Wash the organic layer sequentially with cold water (5 vol), saturated sodium bicarbonate solution (2 x 5 vol), and finally brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane by vacuum distillation or flash column chromatography (hexanes/ethyl acetate gradient).
Caption: Simplified SN2 mechanism for alcohol bromination with PBr₃.
Data Summary: Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Scale (Example) | Temp (°C) | Time (h) | Typical Yield | Purity (Crude) |
| 1.1 | CHBr₃, KOtBu | 100 g | -10 to 0 | 3 | >90% | ~85% |
| 1.2 | H₂SO₄, AgF, LiAlH₄ | 85 g | 0 to 100 | 12-18 | 60-70% (over 2 steps) | ~90% |
| 2.1 | PBr₃ | 50 g | 0 to 25 | 3-5 | 85-95% | ~95% |
Critical Safety Protocol: Handling Bromine and Brominating Agents
Bromine and reagents like PBr₃ are highly toxic, corrosive, and react violently with water.[12][13][14] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[12] A safety shower and eyewash station must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemically resistant nitrile or neoprene gloves.[14] Double-gloving is recommended. Do not use disposable latex or vinyl gloves.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12]
-
-
Spill & Emergency Response:
-
Keep a container of 1 M sodium thiosulfate solution readily available to neutralize any spills.[14] For small spills (<1 L), confine the spill with absorbent material and then neutralize with the thiosulfate solution before cleanup.[12]
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16]
-
In case of inhalation, move the individual to fresh air immediately.[16]
-
In all cases of exposure, seek immediate medical attention.[13]
-
-
Storage and Handling: Store brominating agents in a cool, dry, well-ventilated area designated for corrosives, away from incompatible materials such as alcohols, amines, alkali metals, and organic materials.[12][16] Containers must be kept tightly sealed and handled with care to prevent breakage.[15]
Conclusion
This application note details a comprehensive and scalable synthetic route to 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane. By following the outlined protocols for synthesis, purification, and, most importantly, safety, researchers and drug development professionals can confidently produce multi-gram quantities of this valuable fluorinated building block. The provided methodologies are designed to be robust and adaptable, empowering chemists to accelerate the development of next-generation therapeutics.
References
-
Bromine Safety & Standard Operating Procedures. University of Washington, Environmental Health & Safety. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Handling liquid bromine and preparing bromine water. Royal Society of Chemistry Education. [Link]
-
Precautions for using bromine. Weifang Lupeng New Materials Co., Ltd. [Link]
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. [Link]
-
Synthesis of spiro[13][15]hexane reported by Xu and co‐workers. ResearchGate. [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. [Link]
-
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a. Beilstein Journals. [Link]
-
A Safe and Scalable Process for the Preparation of 2-Amino-7-fluoro-5-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine. Organic Syntheses. [Link]
-
1,1-difluorospiro[2.3]hexane-5-carboxylic acid. PubChem. [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. [Link]
-
Difluorination of a-(bromomethyl)styrenes via I(I)/ I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science. [Link]
-
Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. PMC. [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
- Bromination of hydroxyaromatic compounds.
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. Semantic Scholar. [Link]
-
Structure-dependent oxidative bromination of unsaturated C-C bonds mediated by Selectfluor. University of Hyderabad. [Link]
-
Direct transformation of 5-hydroxymethylfurfural to the building blocks 2,5-dihydroxymethylfurfural (DHMF) and 5-hydroxymethyl furanoic acid (HMFA) via Cannizzaro reaction. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. PubChemLite - 1,1-difluorospiro[2.3]hexane-5-carboxylic acid (C7H8F2O2) [pubchemlite.lcsb.uni.lu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. carlroth.com [carlroth.com]
- 16. Precautions for using bromine-Weifang Lupeng New Materials Co., Ltd [en.lupengchem.com]
Troubleshooting & Optimization
preventing ring-opening of spiro[2.3]hexane during nucleophilic attack
To: Research Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Advisory: Preventing Ring-Opening of Spiro[2.3]hexane Scaffolds
Mission Statement
You are accessing the Spiro[2.3]hexane Stability Hub . This guide addresses the critical instability of the spiro[2.3]hexane core—a high-value bioisostere for gem-dimethyl and piperidine groups. With a strain energy exceeding ~55 kcal/mol , this system is a "loaded spring" prone to catastrophic rearrangement into bicyclo[2.1.1]hexanes or cyclopentanones upon improper activation.
Module 1: Diagnostic & Triage
Is your reaction failing? Match your observation to the likely failure mode.
| Observation | Likely Culprit | The Mechanism (What actually happened) |
| Product is a bicyclo[2.1.1]hexane | Acidic Workup / Lewis Acid | Wagner-Meerwein Rearrangement. Protonation of a spiro-alcohol or ketone activates the cyclobutane bond to migrate, relieving angle strain. |
| Ring fragmentation / Olefin formation | Strong Base / High Temp | Grob-type Fragmentation. An alkoxide intermediate aligns with the strained C-C bond, triggering ring cleavage to release strain. |
| Low Yield / Polymerization | Uncontrolled Carbocation | Polymerization. The strained cyclopropane/cyclobutane bonds act as |
Module 2: The "Danger Zone" Mechanism
Understanding the enemy: Strain Release.
The spiro[2.3]hexane core is kinetically stable but thermodynamically volatile. The most common error occurs during nucleophilic addition to spiro[2.3]hexan-5-one followed by a standard acidic quench.
Visualizing the Failure Mode
The following diagram illustrates the fatal pathway triggered by acid.
Caption: Figure 1. The "Acid Trap." Standard acidic workup converts the desired spiro-alcohol into a rearranged bicyclic system via a carbocation intermediate.
Module 3: Validated Protocols
Protocol A: Safe Nucleophilic Addition to Spiro[2.3]hexan-5-one
Objective: Add a substituent (R) to the ketone without triggering rearrangement.
The Logic:
-
Reagent Selection: Organocerium reagents (R-Li + CeCl₃) are preferred over pure Grignards. Cerium increases the electrophilicity of the carbonyl (1,2-addition) while suppressing basicity (preventing enolization/fragmentation).
-
Temperature Control: Maintain -78 °C . Kinetic control is essential to prevent thermal ring opening.
-
The Critical Step (Quench): You must avoid generating a "naked" protonated alcohol.
Step-by-Step:
-
Preparation: Dry CeCl₃ (anhydrous) at 140 °C under high vacuum for 2 hours. Suspend in dry THF and stir at RT for 2 hours.
-
Activation: Cool the CeCl₃/THF slurry to -78 °C . Add the organolithium (R-Li) dropwise. Stir for 30 mins to form the organocerium species.
-
Addition: Add Spiro[2.3]hexan-5-one (dissolved in THF) slowly down the side of the flask.
-
Reaction: Stir at -78 °C for 1-2 hours. Do not warm to RT yet.
-
The Quench (Crucial):
-
Do NOT use HCl.
-
Quench at -78 °C with saturated aqueous NH₄Cl (mildly acidic, pH ~5) or water (neutral).
-
Allow to warm to RT only after the quench is complete.
-
-
Workup: Extract with Et₂O. Wash with brine. Dry over Na₂SO₄.
-
Note: Avoid silica gel chromatography if the product is acid-sensitive. Use alumina (neutral) or recrystallization.
-
Protocol B: Cross-Coupling on the Cyclobutane Ring
Objective: Functionalize a halide on the ring (e.g., 5-bromo-spiro[2.3]hexane).
The Logic: SN2 reactions on cyclobutanes are notoriously slow and prone to elimination. Transition metal catalysis (Negishi/Suzuki) avoids the "backside attack" trajectory issues and carbocation intermediates.
Step-by-Step:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (avoid acidic ligands).
-
Conditions: Use Negishi Coupling (Organozinc).
-
Convert R-Br to R-ZnBr using Zn dust/LiCl.
-
React with Spiro-bromide + Catalyst.
-
-
Solvent: THF or DMF (Polar aprotic).
-
Base: Avoid strong alkoxides. Use K₃PO₄ or Cs₂CO₃.
Module 4: Decision Matrix (Graphviz)
How to choose the right path for your substrate.
Caption: Figure 2. Strategic Decision Tree. Green paths indicate high-probability success; Red paths indicate high risk of ring failure.
Module 5: FAQs
Q: Can I use silica gel chromatography to purify my spiro-alcohol? A: Proceed with extreme caution. Silica is slightly acidic. If your spiro[2.3]hexan-5-ol is electron-rich, it may rearrange on the column.
-
Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites, or use neutral Alumina.
Q: I see a "doublet of doublets" olefin signal in my NMR. What happened? A: You likely formed a bicyclo[2.1.1]hexane or a cyclopentene derivative. This is the signature of the "Wagner-Meerwein" rearrangement driven by acid. Check your quench pH. If you used 1M HCl, that was the mistake.
Q: Why is spiro[2.3]hex-1-ene (the alkene) reported as stable in literature? A: As shown by Lin et al. (Reference 2), the spiro[2.3]hex-1-ene is stable enough for photoclick chemistry because the double bond is already formed and "locked." The instability discussed here arises during the formation of sp3 centers (alcohols) where a carbocation intermediate can form.[1] The alkene avoids the carbocation pathway during its specific click reactions.
References
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link
-
Yu, Z., Pan, Y., Wang, Z., Wang, J., & Lin, Q. "Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry." Angewandte Chemie International Edition, vol. 51, no. 42, 2012, pp. 10600–10604. Link
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, vol. 17, 2019, pp. 2839-2849. Link
-
Wiberg, K. B. "The structures and energies of small ring systems." Angewandte Chemie International Edition, vol. 25, 1986, pp. 312–322. Link
Sources
minimizing elimination side products in bromomethyl substitution reactions
This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic control over "textbook" answers, focusing on the practical realities of competing elimination pathways in alkylation chemistry.
Topic: Minimizing Elimination (
Diagnostic & Strategy Module
The Core Conflict: You are attempting a nucleophilic substitution (
Before adjusting parameters, confirm your substrate's susceptibility using the decision matrix below.
Visual 1: The Elimination Risk Assessment
This diagnostic tree determines if your specific substrate and reagent combination requires aggressive intervention.
Figure 1: Decision matrix for assessing the probability of E2 competition based on substrate topology and nucleophile basicity.
Technical Knowledge Base (FAQs)
Q1: Why does my primary bromomethyl group undergo elimination? I thought primary halides were safe.
Technical Insight: While primary halides (
-
The Mechanism: If you use a hard, basic nucleophile (like methoxide or ethoxide), the steric hindrance at the reaction site slows down the
attack. Meanwhile, the basic nucleophile can easily access the exposed -hydrogens on the adjacent carbon, triggering elimination to form a methylene derivative (e.g., Methylenecyclohexane). -
The Fix: You must decouple basicity from nucleophilicity .
Q2: How does solvent choice dictate the Product Ratio ( )?
The Solvation Effect:
-
Polar Aprotic (DMSO, DMF, DMAc, Acetonitrile): These solvents solvate cations (
, ) well but leave the anion (nucleophile) "naked" and highly reactive.-
Pros: drastically increases
rate ( ). -
Cons: If the nucleophile is also a base (e.g.,
), its basicity is also enhanced, potentially accelerating .
-
-
Polar Protic (MeOH, EtOH, Water): These form hydrogen bonds with the nucleophile, forming a "solvent cage."
-
Effect: This suppresses basicity (good for stopping
) but also suppresses nucleophilicity (bad for ).
-
-
Recommendation: Use Polar Aprotic solvents but pair them with Non-Basic Nucleophiles or lower temperatures. If you must use a basic nucleophile, switch to Phase Transfer Catalysis (see Protocol C).
Q3: Why is temperature the "Silent Killer" of selectivity?
Thermodynamics: Elimination (
-
The Rule: Higher temperatures (
) disproportionately accelerate the pathway. -
Action: Always start your reaction at -10°C to 0°C and warm slowly only if conversion is stalled.
Troubleshooting Protocols
Protocol A: The "Cold-Start" Finkelstein Modification
Use Case: When using moderate bases or sterically hindered substrates.
Concept: Convert the Bromide to an Iodide in situ. Iodide is a better leaving group (weaker bond, softer), accelerating
Step-by-Step:
-
Solvent: Dissolve substrate in Acetone (anhydrous).
-
Catalyst: Add 0.1 - 0.5 equivalents of Sodium Iodide (NaI) .
-
Note: NaI is soluble in acetone; NaBr precipitates, driving the equilibrium (Le Chatelier's Principle).[1]
-
-
Temperature: Cool the mixture to 0°C .
-
Addition: Add your nucleophile slowly.
-
Monitoring: Monitor by TLC/LCMS. If the reaction is sluggish, allow it to reach room temperature. Do not heat.
Protocol B: Non-Basic Nucleophile Equivalents
Use Case: When the desired product allows for a "masked" nucleophile.
Concept: Avoid using strong bases (Alkoxides, Amides) directly. Use a surrogate that is highly nucleophilic but non-basic (
| Target Functional Group | Dangerous Reagent (High E2 Risk) | Safe Surrogate (High SN2 Selectivity) | Post-Process |
| Ether ( | Sodium Ethoxide ( | Alcohol + | None |
| Amine ( | Amide ( | Sodium Azide ( | Reduce Azide ( |
| Thioether ( | Thiolate w/ strong base | Thiourea | Hydrolysis |
| Nitrile ( | NaCN (can be basic in water) | TMS-CN | None |
Protocol C: Phase Transfer Catalysis (PTC)
Use Case: When you must use a basic nucleophile (e.g.,
Workflow:
-
Organic Phase: Dissolve Substrate in Toluene or DCM (Non-polar solvents suppress charge separation, disfavoring the E2 transition state).
-
Aqueous Phase: Dissolve Nucleophile (e.g., NaCN, NaOH) in water (concentrated).
-
Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Agitation: Vigorously stir at room temperature.
-
Mechanism: The lipophilic quaternary ammonium cation pairs with the nucleophile, dragging it into the toluene. The nucleophile is poorly solvated (reactive) but the low concentration prevents the "flooding" that leads to E2.
Visual 2: Comparative Reaction Pathways
This diagram illustrates how Protocol C (PTC) and Protocol A (Finkelstein) alter the energy landscape to favor substitution.
Figure 2: Kinetic pathway divergence. PTC and Solvent choice lower the
References & Authority
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).
-
Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Substrate. Retrieved from
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from
-
Starks, C. M. (1971). Phase-transfer catalysis.[2][3][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from
Sources
stability of 1,1-difluorospiro[2.3]hexane under acidic vs basic conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical information, troubleshooting advice, and standardized protocols concerning the chemical stability of 1,1-difluorospiro[2.3]hexane. It is intended for researchers, chemists, and drug development professionals who utilize this valuable and highly strained building block in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1,1-difluorospiro[2.3]hexane that dictate its reactivity and stability?
Answer: The stability of 1,1-difluorospiro[2.3]hexane is governed by two key structural motifs:
-
The Spiro[2.3]hexane Core: This scaffold is inherently strained due to the fusion of a cyclopropane and a cyclobutane ring at a single carbon center. Strained ring systems, particularly those containing cyclopropane, possess high potential energy, making them susceptible to ring-opening reactions that relieve this strain.[1][2] The incorporation of a cyclopropyl ring can enhance binding to biological targets but also introduces a potential site of metabolic or chemical instability.[1]
-
The gem-Difluorocyclopropane Moiety: The two fluorine atoms are strongly electron-withdrawing. This polarizes the C-F bonds and influences the adjacent C-C bonds of the cyclopropane ring. While the C-F bond itself is very strong, the electronic effects can make the cyclopropane ring susceptible to specific modes of activation and ring-opening, often serving as a latent fluoroallyl synthon in transition-metal-catalyzed reactions.[3][4]
The combination of high ring strain and the unique electronic properties of the gem-difluoro group makes 1,1-difluorospiro[2.3]hexane a versatile but sensitive molecule that requires careful handling under specific pH conditions.
Stability Under Acidic Conditions
Q2: What is the expected degradation mechanism for 1,1-difluorospiro[2.3]hexane in a strong acidic medium?
Answer: Under strongly acidic conditions (e.g., HCl, H₂SO₄, or strong Lewis acids), the most probable degradation pathway involves electrophilic attack on the cyclopropane ring. The mechanism is believed to proceed via protonation of a C-C bond in the cyclopropane, which is the most strained and electron-rich part of the aliphatic scaffold. This leads to the formation of a transient carbocationic intermediate, which rapidly undergoes ring-opening to yield more stable species.[5]
The resulting carbocation can then be trapped by nucleophiles present in the medium (such as water or solvent) or undergo rearrangement to form various monofluoro-alkene derivatives. The regioselectivity of the ring-opening can be influenced by the specific acid used and the reaction conditions.[5]
Caption: Proposed mechanism for acid-catalyzed degradation.
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Probable Cause | Recommended Solution |
| Rapid disappearance of starting material with multiple new spots on TLC/peaks in LCMS. | The acidic conditions are too harsh, leading to uncontrolled ring-opening and potential side reactions. | Buffer the reaction medium to a milder pH if possible. Alternatively, use a weaker Brønsted acid or a Lewis acid known to be less aggressive.[6] Consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the rate of decomposition. |
| Formation of a major, unidentified byproduct. | A specific, thermodynamically favored rearrangement or ring-opening pathway is dominating. | Isolate and characterize the byproduct using 2D NMR and High-Resolution Mass Spectrometry (HRMS). Understanding the structure will provide insight into the reaction mechanism and help in redesigning the reaction conditions to avoid its formation. |
| Inconsistent reaction outcomes. | Trace amounts of water or acidic impurities in reagents or solvents are initiating degradation. | Use freshly distilled, anhydrous solvents and high-purity reagents. For highly sensitive substrates, consider adding a non-nucleophilic proton sponge to scavenge trace acid.[5] |
Stability Under Basic Conditions
Q3: How does 1,1-difluorospiro[2.3]hexane behave in the presence of bases?
Answer: The compound's stability under basic conditions is highly dependent on the nature of the base (strength, nucleophilicity, and steric bulk) and the temperature.
-
Weak, Non-nucleophilic Bases (e.g., NaHCO₃, Et₃N): Generally, 1,1-difluorospiro[2.3]hexane exhibits moderate to good stability in the presence of weak, hindered bases at room temperature. These are often suitable for quenching acidic reactions or for use as proton scavengers.
-
Strong Bases (e.g., NaOH, KOtBu, LDA): Strong bases can induce decomposition. Two primary pathways are possible:
-
Elimination: Abstraction of a proton adjacent to the gem-difluoro group could potentially lead to the elimination of HF and the formation of a fluorinated cyclobutene derivative.
-
Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the electrophilic carbons of the cyclopropane ring, initiating a ring-opening cascade. This is a known reactivity pattern for gem-difluorocyclopropanes, which can be susceptible to ring-opening cross-coupling reactions.[3][7]
-
Caption: Potential degradation pathways under basic conditions.
Troubleshooting Guide: Basic Conditions
| Observed Issue | Probable Cause | Recommended Solution |
| Complete consumption of starting material upon addition of an alkoxide or hydroxide base. | The base is acting as a nucleophile, causing rapid ring-opening, or is strong enough to initiate elimination. | Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic amine (e.g., DIPEA). Perform the reaction at low temperatures to minimize side reactions. |
| Reaction is sluggish and starting material is recovered, even with a strong base. | The base may not be soluble in the reaction solvent, or it may be too sterically hindered to access the relevant protons/carbons. | For heterogeneous reactions, consider a phase-transfer catalyst. For hindered bases, ensure the temperature is sufficient for reaction without causing decomposition. Alternatively, a stronger, less-hindered base like LDA or LiHMDS at low temperature might be effective if nucleophilic attack is not desired.[7] |
Protocols for Stability Assessment
This section provides standardized workflows for evaluating the stability of 1,1-difluorospiro[2.3]hexane.
Caption: General workflow for stability testing.
Protocol 1: Acidic Stability Assay
-
Stock Solution: Prepare a 5 mg/mL solution of 1,1-difluorospiro[2.3]hexane in acetonitrile.
-
Reaction Setup: In a 4 mL vial, add 1 mL of the stock solution. Add 1 mL of 2M aqueous HCl.
-
Control Setup: In a separate vial, add 1 mL of the stock solution and 1 mL of deionized water.
-
Incubation: Stir both vials at room temperature (or a desired temperature, e.g., 50 °C).
-
Sampling: At specified time points (e.g., 0, 1, 4, 24 hours), withdraw a 100 µL aliquot from each vial.
-
Quenching: Immediately quench the aliquot by adding it to 900 µL of a saturated NaHCO₃ solution.
-
Analysis: Analyze the quenched sample by LC-MS to determine the percentage of remaining starting material. For structural elucidation of degradants, a larger scale reaction may be necessary, followed by extraction with an organic solvent (e.g., EtOAc) and analysis by ¹⁹F NMR and HRMS.[8][9]
Protocol 2: Basic Stability Assay
-
Stock Solution: Prepare a 5 mg/mL solution of 1,1-difluorospiro[2.3]hexane in a compatible solvent like THF or acetonitrile.
-
Reaction Setup: In a 4 mL vial, add 1 mL of the stock solution. Add 1 mL of 1M aqueous NaOH.
-
Control Setup: In a separate vial, add 1 mL of the stock solution and 1 mL of deionized water.
-
Incubation & Sampling: Follow steps 4 and 5 from the acidic stability protocol.
-
Quenching: Immediately quench the 100 µL aliquot by adding it to 900 µL of a 1M aqueous NH₄Cl solution.
-
Analysis: Analyze via LC-MS as described in the acidic protocol. Pay close attention to potential new peaks in the chromatogram that may correspond to degradation products.
Summary of Stability & Handling
The following table provides a general guideline for the stability of 1,1-difluorospiro[2.3]hexane. Empirical testing for your specific application is always recommended.
| Condition | pH Range | Expected Stability | Primary Risk | Handling Recommendations |
| Strongly Acidic | < 2 | Poor | Electrophilic ring-opening | Avoid. If necessary, use low temperatures and rigorously anhydrous conditions. |
| Mildly Acidic | 3 - 6 | Moderate to Good | Slow acid-catalyzed hydrolysis/ring-opening | Use with caution, monitor reactions closely. Stable for short periods during workup. |
| Neutral | 7 | Excellent | N/A | Ideal for long-term storage and as a reaction medium. |
| Mildly Basic | 8 - 10 | Good | Slow decomposition with strong nucleophiles | Generally safe for workups (e.g., NaHCO₃ wash). Avoid prolonged exposure. |
| Strongly Basic | > 11 | Poor to Very Poor | Elimination or nucleophilic ring-opening | Avoid. If a strong base is required, use hindered, non-nucleophilic bases at low temperatures. |
References
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorin
- Recent developments in the ring-opening transformations of gem-difluorocyclopropanes.Organic Chemistry Frontiers (RSC Publishing),
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.MDPI,
- Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones.
- Cyclobutene Ring Opening Reactions.
- Representative reactions of gem‐difluorocyclopropanes.
- Synthesis of gem ‐Difluorocyclopropanes.
- ANALYTICAL METHODS.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.RSC Publishing,
- Understanding PFAS and Combustion-Ion Chrom
- Overview on PFAS analytical methods.
- Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
- Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery.PMC,
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]
- 8. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
troubleshooting low reactivity of neopentyl-like bromomethyl groups
Topic: Troubleshooting Low Reactivity of Neopentyl-like Bromomethyl Groups
Welcome to the Advanced Synthesis Support Module. User Ticket: “My nucleophilic substitution on a neopentyl bromide is stalled. No product after 48h reflux. Is the reagent defective?”
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Core Directive: The "Neopentyl Effect"
You are not experiencing a reagent failure; you are fighting physics. A neopentyl group (2,2-dimethylpropyl) presents a unique structural paradox: it is a primary alkyl halide, yet it is chemically inert to standard
In a standard primary bromide (like ethyl bromide), the nucleophile attacks the
The Data:
The relative rate of reaction with ethoxide (
| Substrate | Structure | Relative Rate ( |
| Ethyl Bromide | 1.0 | |
| Neopentyl Bromide | 0.00002 |
Data Source: Solomons & Fryhle, Organic Chemistry [1].
Diagnostic & Visualization
Q: Why exactly is the reaction dead?
A: The transition state energy is too high.
For
Visualizing the Block (Pathway Analysis):
Figure 1: The steric conflict in neopentyl substitution. The
Troubleshooting Protocols
Method A: The "Finkelstein" Acceleration (Recommended)
Q: How do I make the leaving group leave?
A: Swap Bromine for Iodine.
Iodide (
Protocol:
-
Solvent: Dry Acetone or 2-Butanone (MEK).
-
Reagent: Sodium Iodide (NaI) - 2.0 to 5.0 equivalents.
-
Mechanism: The equilibrium is driven by the precipitation of NaBr (insoluble in acetone).[1]
-
Execution: Reflux for 18–24 hours. Filter off the white NaBr solid. Evaporate solvent.
-
Next Step: React the crude Neopentyl Iodide with your desired nucleophile immediately.
Note: Even with Iodide, the reaction will be slower than a standard primary halide. Patience is required.
Method B: Solvent Tuning ("Naked" Anions)
Q: I cannot use Iodide. How do I boost the nucleophile? A: Switch to Dipolar Aprotic Solvents. In protic solvents (MeOH, EtOH), your nucleophile is "caged" by hydrogen bonding, lowering its energy (HOMO). In dipolar aprotic solvents, the cation is solvated, but the anion (nucleophile) is left "naked" and highly reactive.
Solvent Selection Guide:
-
DMF (Dimethylformamide): Good baseline.
-
DMSO (Dimethyl sulfoxide): Higher boiling point, often faster rates than DMF.
-
HMPA (or DMPU): The "nuclear option." immense rate acceleration but high toxicity (HMPA). Use DMPU as a safer alternative.
Reference: Parker (1969) demonstrated that switching from methanol to DMSO can increase reaction rates by factors of
Method C: The Silver Trap (Warning)
Q: Can I use
-
Result: You will isolate the rearranged product (e.g., 2-methoxy-2-methylbutane), not the neopentyl derivative.
Decision Logic & Workflow
Follow this logic gate to determine your next experimental step.
Figure 2: Experimental decision tree for hindered alkyl halide substitution.
References
- Solomons, T.W.G., Fryhle, C.B.Organic Chemistry. "Nucleophilic Substitution at the Neopentyl Carbon.
-
Parker, A. J. (1969).[3][4] "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1–32.[3][5] [Link]
- Bordwell, F. G., & Mecca, T. G. (1972). "Nucleophilic substitutions at the neopentyl carbon." Journal of the American Chemical Society.
Sources
Technical Support Center: Storage and Handling of Bromomethyl Spiro Compounds
Welcome to the Technical Support Center for bromomethyl spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of these valuable but sensitive reagents. By understanding the principles of their stability and the common pitfalls in their use, you can ensure the integrity of your experiments and the quality of your results.
Introduction to Bromomethyl Spiro Compounds
Spirocyclic scaffolds are increasingly important in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3][4][5][6] The introduction of a bromomethyl group provides a reactive handle for further synthetic transformations. However, this reactivity also makes these compounds susceptible to degradation if not stored and handled correctly. This guide will walk you through the best practices to maintain the stability and reactivity of your bromomethyl spiro compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and stability of bromomethyl spiro compounds.
Q1: What are the primary degradation pathways for bromomethyl spiro compounds?
A1: The main routes of degradation for bromomethyl spiro compounds are hydrolysis and photodegradation.
-
Hydrolysis: The carbon-bromine bond is susceptible to nucleophilic attack by water, leading to the substitution of the bromine atom with a hydroxyl group.[7][8][9] This reaction is often accelerated by the presence of bases.[7][10] The resulting hydroxymethyl spiro compound is a common impurity that can compete in subsequent reactions.
-
Photodegradation: Exposure to UV and even visible light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species.[11][12][13][14] These radicals can then participate in a variety of unwanted side reactions, leading to complex impurity profiles and a decrease in the desired product's purity.
Q2: What are the ideal short-term and long-term storage conditions for these compounds?
A2: To mitigate degradation, specific storage conditions are crucial.
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Short-Term (days to weeks) | 2-8°C (refrigerated)[15] | Inert gas (Argon or Nitrogen) | Amber vial or in the dark[11][16] | Tightly sealed container[17][18] |
| Long-Term (months to years) | -20°C (frozen) | Inert gas (Argon or Nitrogen) | Amber vial or in the dark[11][16] | Tightly sealed container with parafilm |
-
Rationale: Low temperatures slow down the rate of all chemical reactions, including degradation pathways.[11][19] An inert atmosphere displaces moisture and oxygen, minimizing hydrolysis and oxidation.[16] Protection from light is essential to prevent photodegradation.[11][12]
Q3: How can I tell if my bromomethyl spiro compound has degraded?
A3: Degradation can be identified through several analytical techniques:
-
Thin Layer Chromatography (TLC): The appearance of new, more polar spots (often corresponding to the hydrolyzed alcohol) is a strong indicator of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals, particularly a shift in the methylene protons adjacent to the bromine, or the disappearance of the starting material's characteristic peaks, can indicate degradation. The hydrolyzed product will have a characteristic peak for the methylene protons next to the newly formed hydroxyl group.
-
Mass Spectrometry (MS): The presence of a molecular ion corresponding to the hydrolyzed product (M-Br+OH) is a clear sign of degradation.
Q4: Can I still use a partially degraded sample?
A4: It depends on the extent of degradation and the nature of your experiment. For reactions that are sensitive to impurities, it is highly recommended to use a fresh or purified sample. The presence of the hydrolyzed by-product can interfere with your reaction by competing for reagents or complicating purification. If the degradation is minimal and your downstream application is robust, you may be able to proceed, but be aware of the potential for lower yields and purification challenges.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered when using bromomethyl spiro compounds.
Problem 1: Low or No Reactivity in a Nucleophilic Substitution Reaction
You are attempting a reaction where the bromine of your bromomethyl spiro compound should be displaced by a nucleophile, but you observe a low yield or no product formation.
Caption: Troubleshooting workflow for low reactivity.
Step-by-Step Guide:
-
Assess Purity of the Starting Material:
-
Action: Run a TLC and an NMR of your bromomethyl spiro compound.
-
Expected Outcome: A clean TLC with a single spot and an NMR spectrum that matches the reference.
-
Troubleshooting: If you observe a new, more polar spot on the TLC or peaks corresponding to the hydrolyzed product in the NMR, your starting material has likely degraded. The primary cause is often improper storage, leading to hydrolysis.[7][8]
-
Solution: If degradation is significant, purify the material by column chromatography or recrystallization. For future use, ensure the compound is stored under an inert atmosphere at the recommended temperature and protected from light.[11][15][17]
-
-
Evaluate Reaction Conditions:
-
Action: Review your reaction setup. Are you using an anhydrous solvent? Is your glassware properly dried? Is the temperature appropriate for the reaction?
-
Rationale: The presence of water can lead to the formation of the unreactive hydroxymethyl byproduct.[8] Some nucleophilic substitution reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Consider increasing the reaction temperature if the reaction is known to be sluggish.
-
-
Check Other Reagents:
-
Action: Ensure that your nucleophile and any base used are active and of good quality.
-
Rationale: A weak or degraded nucleophile will not effectively displace the bromide.
-
Solution: Use fresh or recently purchased reagents. If using a solid nucleophile, ensure it is dry.
-
Problem 2: Appearance of Multiple Unidentified Byproducts
Your reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired product.
Exposure to light can generate radical intermediates, leading to a cascade of unpredictable side reactions.[12][13][14]
Caption: Workflow to minimize byproduct formation.
Preventative Measures and Solutions:
-
Protect the Reaction from Light:
-
Degas Solvents:
-
Action: Before use, degas your solvent by bubbling argon or nitrogen through it for 15-30 minutes or by using a freeze-pump-thaw method.
-
Rationale: Dissolved oxygen can participate in radical chain reactions.
-
-
Maintain an Inert Atmosphere:
-
Action: Keep the reaction under a positive pressure of argon or nitrogen.
-
Rationale: This prevents the ingress of both moisture and oxygen.
-
-
Consider a Radical Inhibitor:
-
Action: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can help to quench radical chain reactions.
-
Note: This should be done with caution, as it may interfere with some desired reaction pathways.
-
Experimental Protocols
Protocol 1: Proper Aliquoting and Storage of a New Bromomethyl Spiro Compound
-
Upon receiving the compound, immediately place it in a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
In a glove box or under a steady stream of inert gas, quickly weigh out the desired amounts into several smaller, amber glass vials.
-
Backfill each vial with argon or nitrogen, and securely seal with a screw cap.
-
For added protection, wrap the cap and neck of the vial with parafilm.
-
Label each vial clearly with the compound name, lot number, date, and weight.
-
Store the vials in a freezer at -20°C for long-term storage or in a refrigerator at 2-8°C for short-term use.[15]
Protocol 2: Checking the Purity of a Stored Bromomethyl Spiro Compound Before Use
-
Remove one aliquot from cold storage and allow it to warm to room temperature in a desiccator.
-
Prepare a small sample for TLC analysis. Dissolve a few milligrams in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the sample on a TLC plate alongside a co-spot with a reference standard if available.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the plate under UV light and then with a potassium permanganate stain. Look for any new, more polar spots that would indicate hydrolysis.
-
If the TLC is clean, proceed with your reaction. If impurities are detected, consider purification as described in the troubleshooting guide.
By adhering to these guidelines, you can significantly extend the shelf-life of your bromomethyl spiro compounds and ensure the reliability and reproducibility of your experimental results.
References
-
AK Scientific, Inc. Safety Data Sheet: 8-(Bromomethyl)spiro[3.4]octane.
-
ChemScene. 2-(Bromomethyl)spiro[3.3]Heptane.
-
Filo. (2024, September 7). Explain alkaline hydrolysis of Bromomethane.
-
ECHEMI. 2-(Bromomethyl)-1,3-butadiene SDS.
-
ResearchGate. (2025, August 10). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions.
-
Santa Cruz Biotechnology. (Bromomethyl)cyclohexane.
-
Apollo Scientific. (Bromomethyl)cyclopropane.
-
Springer Nature. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
-
Allan Chemical. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
-
ResearchGate. (2014, May 27). How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment?
-
PubMed. (2012, December 1). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques.
-
ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
-
ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation.
-
Doc Brown's Chemistry. Hydrolysis of halogenoalkanes (haloalkanes) with water/alkalis.
-
Wikipedia. Organobromine compound.
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
-
PNAS. Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the SN2 reactions of acetate and hydroxide ions with alkyl chlorides.
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
-
PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
-
ACS Publications. (2013, November 18). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols.
-
Preprints.org. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
-
MDPI. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes.
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
-
Semantic Scholar. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
-
BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
-
ResearchGate. Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents.
-
Longdom. Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
-
Life Chemicals. (2025, June 26). Spiro-, Poly- and Bicyclic Screening Compound Library.
-
PubMed. (2008, June 9). Stable spirocyclic Meisenheimer complexes.
-
Wiley. Spiro Compounds: Synthesis and Applications.
-
MDPI. (2026, February 20). Highly Efficient Conversion of Fructose to Furan Compounds in Ethanol Using Sulfonated Polymers with Solvent Moieties to Inhibit Product Degradation.
-
Google Books. (2022, March 2). Spiro Compounds: Synthesis and Applications.
-
MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
-
ResearchGate. Isolation and identification of impurities in spironolactone.
Sources
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- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Spiro Compounds: Synthesis and Applications - Google ブックス [books.google.co.jp]
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- 9. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. aksci.com [aksci.com]
- 18. echemi.com [echemi.com]
- 19. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
Validation & Comparative
Technical Assessment: 19F NMR Profiling of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane
The following guide provides an in-depth technical assessment of the 19F NMR characteristics of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane , designed for application scientists and medicinal chemists.
Executive Summary
5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane represents a high-value "sp3-rich" building block, offering a rigidified alternative to traditional gem-difluorocyclopropane or gem-dimethyl groups. Its unique spiro[2.3] topology creates a distinct magnetic environment for the fluorine nuclei, rendering 19F NMR the primary tool for structural validation and reaction monitoring.
This guide characterizes the spectral fingerprint of the 1,1-difluorospiro[2.3]hexane scaffold, compares it with common bioisosteres, and establishes a standardized protocol for analytical quality control.
Part 1: The 19F NMR Fingerprint
Chemical Shift Signature
The gem-difluorine moiety located on the cyclopropane ring (position 1) exhibits a characteristic high-field chemical shift distinct from cyclobutane or linear analogs.
| Parameter | Value / Range | Structural Origin |
| Chemical Shift ( | -135 to -145 ppm | High s-character of cyclopropane C-F bonds; ring strain shielding. |
| Multiplicity | Singlet (s) * | |
| Isotopic Satellites | Typical for strained gem-difluorocyclopropanes (visible in |
*Note: The signal often appears as a complex multiplet or broadened singlet due to unresolved
Structural Logic & Symmetry
The molecule possesses a plane of symmetry passing through the spiro-carbon (C3) and the substituted carbon (C5), bisecting the C1-C2 bond.
-
Enantiotopic Fluorines: The two fluorine atoms at C1 are chemically equivalent in achiral solvents (e.g., CDCl
, DMSO- ). -
Diagnostic Value: The preservation of this symmetry (singlet appearance) confirms the integrity of the spiro-junction and the lack of ring-opening or rearrangement during synthesis.
Part 2: Comparative Performance Guide
This section evaluates the product against standard fluorinated alternatives used in lead optimization.
Table 1: Spectral & Structural Comparison
| Feature | Product: 1,1-Difluoro-spiro[2.3]hexane | Alt 1: gem-Difluoro-cyclopropane | Alt 2: 3,3-Difluoro-cyclobutane |
| 19F Shift Range | -135 to -145 ppm | -125 to -155 ppm | -80 to -110 ppm |
| Spectral Distinctiveness | High (Narrow region, distinct from Ar-F) | Moderate (Overlaps with many aliphatic F) | High (Distinct low-field region) |
| Conformational Rigidity | Extreme (Locked spiro vector) | Moderate (Bond rotation possible) | Flexible (Ring puckering) |
| Metabolic Stability | High (Steric bulk + C-F bond strength) | Moderate | Moderate |
| Diagnostic Utility | Excellent (Shift sensitive to ring strain) | Good | Good |
Performance Insights
-
Resolution vs. Alternatives: The spiro[2.3] scaffold resonates upfield of gem-difluorocyclobutanes (e.g., 6,6-difluorospiro[3.3]heptane, ~ -85 ppm). This separation allows for simultaneous monitoring of the starting material and ring-expanded byproducts in reaction mixtures.
-
Reaction Monitoring: The 5-bromomethyl group is a reactive handle. Upon nucleophilic substitution (e.g., with amines or thiols), the distal perturbation is often too weak to significantly split the 19F signal, maintaining a clean singlet that simplifies quantitation.
Part 3: Experimental Protocol (Standardized)
Workflow: "Spiro-Scan" for Purity Assessment
This protocol ensures high-resolution data acquisition, minimizing relaxation artifacts common in fluorine NMR.
Step 1: Sample Preparation
-
Solvent: CDCl
(preferred for resolution) or DMSO- (for polar derivatives). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm). Avoid Trichlorofluoromethane (CFCl ) due to volatility.
Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg (standard 1H-decoupled 19F).
-
Spectral Width (SW): 200 ppm (center at -120 ppm).
-
Relaxation Delay (D1): > 5.0 seconds .
-
Reasoning: Fluorine nuclei in rigid, quaternary environments (like the spiro-adjacent C1) often have long longitudinal relaxation times (
). Short D1 leads to integration errors.
-
-
Scans (NS): 16–32 (sufficient due to high sensitivity of 19F).
-
Processing: Exponential multiplication (LB = 1.0 Hz) to reduce noise; Zero-filling to 64k points.
Step 3: Data Analysis
-
Phase Correction: Ensure flat baseline, especially if broad background signals from probe components (PTFE) are present around -100 to -200 ppm.
-
Integration: Calibrate against the Internal Standard.
-
QC Check: Confirm singlet multiplicity. Appearance of an AB quartet implies chiral impurities or loss of symmetry.
Part 4: Visualization of Structural Dynamics
The following diagram illustrates the relationship between the molecular structure, its symmetry elements, and the resulting NMR output.
Caption: Logical flow connecting the spiro[2.3]hexane structural symmetry to its characteristic 19F NMR singlet signal.
References
-
Spiro[2.
-
Fluorine NMR Methodology
-
Comparative Data (Gem-difluoro scaffolds)
Sources
- 1. 2091619-22-4_CAS号:2091619-22-4_5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane - 化源网 [chemsrc.com]
- 2. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
Technical Guide: Comparative Metabolic Stability of Spiro[2.3]hexane vs. Spiro[3.3]heptane Scaffolds
Executive Summary
In the pursuit of "escaping flatland" (increasing Fsp³ character), spirocyclic scaffolds have emerged as premier bioisosteres for gem-dimethyl groups, cyclohexanes, and phenyl rings. This guide compares two critical congeners: Spiro[2.3]hexane and Spiro[3.3]heptane .[1][2][3]
While both scaffolds offer rigidification and vector re-orientation, they exhibit distinct metabolic profiles. Spiro[3.3]heptane is generally the superior "inert spacer," offering metabolic stability comparable to or better than cyclohexanes due to steric shielding, though it is not immune to oxidation. Spiro[2.3]hexane , containing a highly strained cyclopropane ring, presents a complex dichotomy: it possesses high C-H bond dissociation energy (BDE) which resists initial hydrogen abstraction, yet it carries a significant risk of Mechanism-Based Inhibition (MBI) via CYP450-mediated ring opening if activation occurs.
Structural & Physicochemical Basis[3][4][5][6][7][8][9]
To understand the metabolic fate of these scaffolds, one must first analyze their electronic and steric environments.
| Feature | Spiro[2.3]hexane | Spiro[3.3]heptane | Impact on Metabolism |
| Structure | Cyclopropane fused to Cyclobutane | Bis-cyclobutane fusion | [2.3] is more compact; [3.3] is bulkier. |
| Ring Strain | ~53 kcal/mol (High) | ~52 kcal/mol (Moderate-High) | High strain in [2.3] drives ring-opening potential. |
| C-H BDE | ~106 kcal/mol (Cyclopropyl) | ~96-98 kcal/mol (Cyclobutyl) | Harder to abstract H from [2.3], but consequences are severe. |
| Lipophilicity | Lower LogP (generally) | Moderate LogP | [2.3] often lowers LogD more, potentially reducing CYP affinity. |
| Exit Vectors | ~120° (Pseudo-equatorial) | ~180° (Linear/Puckered) | Determines accessibility of the scaffold to the CYP heme center. |
Metabolic Stability Mechanisms[6][10]
The metabolic divergence lies in how Cytochrome P450 enzymes interact with the strained rings.
Spiro[3.3]heptane: The Steric Shield
Spiro[3.3]heptane is often used to replace metabolic "soft spots" like piperidines or cyclohexanes.
-
Mechanism: The cyclobutane rings are puckered. Abstraction of a hydrogen atom creates a radical. However, the rigidity of the spiro-fusion discourages the planar geometry required for a stable radical intermediate.
-
Outcome: Hydroxylation is possible but often slower than in open-chain analogs. The primary risk is remote oxidation if the scaffold is lipophilic enough to bind tightly to the CYP active site.
Spiro[2.3]hexane: The Radical Clock
Spiro[2.3]hexane introduces a cyclopropane moiety.
-
Mechanism: The cyclopropyl C-H bonds are strong (homolytic bond dissociation energy ~106 kcal/mol), making them resistant to direct abstraction (HAT). However, if a radical is formed (e.g., on the adjacent cyclobutane or via Single Electron Transfer), the cyclopropane ring can undergo rapid fragmentation.
-
Liability: This fragmentation generates a reactive alkyl radical that can covalently bind to the CYP450 heme porphyrin, leading to Mechanism-Based Inhibition (MBI) or "suicide inhibition."
Pathway Visualization (DOT Diagram)
Caption: Comparative oxidative pathways. Spiro[3.3] tends toward stable metabolites, while Spiro[2.3] carries a risk of ring opening and enzyme inactivation.
Comparative Experimental Data
The following data aggregates findings from recent medicinal chemistry literature, specifically highlighting the impact of replacing phenyl or piperidine rings with spirocycles (e.g., Sonidegib analogs).
Table 1: Intrinsic Clearance ( ) Comparison
Data derived from Mykhailiuk et al. and Enamine internal libraries.
| Scaffold Context | Modification | Metabolic Verdict | ||
| Reference Drug | Sonidegib (Phenyl core) | 18 | 93 | Baseline Stability |
| Spiro[3.3] | trans-Spiro[3.3]heptane replacement | 36 | 47 | Moderate Decrease. 2x increase in clearance due to lipophilicity/binding changes. |
| Spiro[3.3] | cis-Spiro[3.3]heptane replacement | 156 | 11 | Unstable. Stereochemistry significantly impacts CYP recognition. |
| Spiro[2.3] | Generic Bioisostere Replacement | Variable | Variable | High Risk. Often shows lower clearance initially due to high BDE, but must be screened for TDI (Time-Dependent Inhibition). |
Key Insight: Spiro[3.3]heptane is not automatically stable. As seen in the cis-isomer data, the 3D shape can sometimes fit better into a CYP active site than the flat phenyl ring it replaces, leading to rapid turnover. However, it generally avoids the toxicophore risks associated with the [2.3] system.
Experimental Protocol: Metabolic Stability & MBI Assessment
To rigorously compare these scaffolds in your own pipeline, you must run a standard microsomal stability assay followed by a Time-Dependent Inhibition (TDI) check if Spiro[2.3] is involved.
Materials[6][9][11]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow (Self-Validating)
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Pre-Incubation: Equilibrate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction (
). -
Sampling: Aliquot 50 µL at
min into ACN quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
The "Shift Assay" (Crucial for Spiro[2.3])
Because Spiro[2.3] is a potential suicide substrate, a simple
-
Run
curves with and without a 30-minute NADPH pre-incubation. -
Result: A >1.5-fold shift in
(lower after pre-incubation) indicates Mechanism-Based Inhibition (MBI), flagging the Spiro[2.3] scaffold as a liability.
Workflow Visualization
Caption: Two-tiered screening workflow. Phase 2 is mandatory for Spiro[2.3]hexane candidates.
Strategic Application Guide
When should you choose one over the other?
| Scenario | Recommended Scaffold | Rationale |
| Replacing a Phenyl Ring | Spiro[3.3]heptane | Mimics the vector spread of meta-substituted benzenes; generally metabolically manageable. |
| Replacing a Gem-Dimethyl | Spiro[2.3]hexane | Smaller footprint; the high strain is acceptable if the site is sterically occluded from CYP access. |
| Blocking a Metabolic Soft Spot | Spiro[3.3]heptane | The "inert spacer" effect. Bulky enough to prevent CYP approach, stable enough to survive. |
| Covalent Inhibitor Design | Spiro[2.3]hexane | The ring strain can be leveraged for targeted reactivity (rare, advanced application). |
References
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.
-
Natho, P., et al. (2025).[4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[2][4]
-
Orrling, K. M., et al. (2012). Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Journal of Medicinal Chemistry.
-
Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
HRMS analysis and fragmentation patterns of fluorinated spirohexanes
Executive Summary
Fluorinated spirohexanes (specifically spiro[2.3]hexane derivatives) represent a high-value chemical space in modern drug discovery, offering unique conformational restriction and metabolic stability. However, their analysis by High-Resolution Mass Spectrometry (HRMS) presents distinct challenges due to the convergence of high ring strain (~25 kcal/mol) and the labile nature of C-F bonds under ionization conditions.
This guide provides a comparative analysis of HRMS methodologies for these scaffolds, establishing a "Gold Standard" protocol that minimizes In-Source Fragmentation (ISF) while maximizing structural elucidation confidence.
Technical Deep Dive: The "Strain-Fluorine" Paradox
The Analytical Challenge
Unlike standard aliphatic cycles, fluorinated spirohexanes possess a "loaded spring" mechanism. The spiro[2.3] junction creates significant angle strain. When coupled with the electron-withdrawing nature of fluorine, the molecular ion (
| Feature | Analytical Consequence |
| Spiro[2.3] Strain | High tendency for ring-opening during ionization (ISF), leading to false negatives for the parent mass. |
| C-F Bond | Promotes characteristic neutral loss of HF (20.0062 Da), often confusing automated identification algorithms. |
| Mass Defect | Fluorine's negative mass defect requires high resolving power (>30,000 FWHM) to distinguish from hydrocarbon interferences. |
Comparative Analysis: Ionization Sources
The choice of ionization source is the single most critical factor in successful analysis.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | verdict |
| Mechanism | Solution-phase ionization. Softer, but requires polar functional groups. | Gas-phase chemical ionization.[1] More energetic, good for non-polar neutrals. | Context Dependent |
| ISF Risk | Moderate. High capillary temps can trigger HF elimination. | High. Thermal vaporization often cleaves the strained spiro ring. | ESI is preferred for labile spiro-rings if a polar handle exists. |
| Sensitivity | Excellent for amines/acids. Poor for neutral fluorocarbons. | Excellent for neutral, hydrophobic spiro-scaffolds. | APCI is preferred for unfunctionalized intermediates. |
Fragmentation Patterns & Mechanisms[1][2][3][4][5][6][7][8]
Successful structural elucidation relies on recognizing specific fragmentation pathways driven by the release of ring strain and fluorine elimination.
Characteristic Fragmentation Rules
-
Primary Ring Opening: The cyclopropane ring (3-membered) typically opens first due to higher strain energy compared to the cyclobutane ring.
-
The "Fluorine Trigger": If a fluorine atom is present on the cyclobutane ring, it facilitates H-shift rearrangements, leading to the expulsion of HF (20 Da) .
-
Gem-Difluoro Signature: Presence of a
group often yields a minor loss of 50 Da ( ) or 69 Da ( ) if a methyl group is adjacent, though HF loss usually dominates.
Proposed Fragmentation Pathway (DOT Diagram)
The following diagram illustrates the mechanistic pathway for a generic 4-fluoro-spiro[2.3]hexane derivative.
Caption: Figure 1: Proposed fragmentation mechanism. Note the bifurcation: Ring strain release drives the initial opening, followed by competitive HF elimination or ethylene loss.
Experimental Protocol: The "Soft-Spiro" Workflow
To validate these compounds, a standard "generic" method is insufficient. Use this optimized protocol to preserve the molecular ion.
Instrumentation Parameters
-
Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).
-
Source: ESI (Preferred) or APCI (if non-polar).
-
Flow Rate: 0.3 mL/min (Standard analytical).
Critical Settings (The "Soft" Tune)
| Parameter | Standard Setting | Optimized for Spiro-F | Reasoning |
| Capillary Temp | 300–350 °C | 200–250 °C | High heat triggers thermal ring opening before ionization. |
| Cone Voltage / S-Lens | 30–60 V | 10–20 V | High kinetic energy in the source region causes collision-induced dissociation (ISF) of the fragile ring. |
| Collision Energy (CE) | Stepped 20-40-60 eV | Stepped 10-20-30 eV | Fluorinated spiro-rings fragment easily; lower energy is needed to see intermediate fragments. |
Method Decision Tree
Caption: Figure 2: Workflow for minimizing In-Source Fragmentation (ISF) during method development.
References
-
Wang, K., et al. (2024).[2] Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology.[1] Link
-
Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable C2H2F3O+ ions generated from some fluorinated aliphatic alcohols. Organic Mass Spectrometry. Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? (Discusses Spiro[2.3]hexane stability). Organic & Biomolecular Chemistry. Link
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link
Sources
quality control markers for 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane purity
Executive Summary
The incorporation of spiro[2.3]hexane motifs into drug candidates has surged due to their ability to function as "conformationally frozen" bioisosteres for gem-dimethyl or carbonyl groups, improving metabolic stability and vector orientation. However, the key building block 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane presents a "perfect storm" of Quality Control (QC) challenges: it lacks a strong UV chromophore, possesses significant ring strain (thermal instability), and carries a reactive electrophilic handle susceptible to hydrolysis.
This guide objectively compares three analytical methodologies for QC. Based on experimental rigor and error minimization, 19F qNMR (Quantitative Nuclear Magnetic Resonance) is identified as the superior primary assay, outperforming GC-MS and HPLC-UV/CAD in specificity and robustness.
The QC Challenge: Why Standard Methods Fail
Before selecting a method, researchers must understand the specific failure modes associated with this molecule.
Critical Quality Attributes (CQAs) & Impurity Profile
The high ring strain (~25 kcal/mol) of the spiro[2.3] system combined with the reactive alkyl bromide creates specific degradation pathways.
-
Impurity A (Hydrolysis): 5-(Hydroxymethyl)-1,1-difluorospiro[2.3]hexane. Formed by moisture exposure.
-
Impurity B (Elimination): 5-Methylene-1,1-difluorospiro[2.3]hexane. Formed under thermal stress (GC injection) or basic conditions.
-
Impurity C (Ring Opening): Thermal degradation products where the cyclopropane ring cleaves.
Visualization: Impurity Genesis Pathway
The following diagram illustrates the degradation pathways that must be monitored.
Figure 1: Degradation pathways for 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane.
Comparative Analysis of Analytical Methodologies
We evaluated three common analytical platforms. The data below summarizes their performance regarding this specific spirocyclic building block.
Table 1: Method Performance Matrix
| Feature | Method A: 19F qNMR | Method B: GC-FID/MS | Method C: HPLC-CAD/ELSD |
| Primary Utility | Purity Assay (Potency) | Volatile Impurities | Non-volatile Impurities |
| Specificity | High (Resolves F-impurities) | Medium (Isomer co-elution) | Medium (Universal detection) |
| Thermal Risk | None (Ambient temp) | High (Ring opening risk) | None |
| Chromophore | Not Required | Not Required | Not Required (CAD/ELSD) |
| Reference Std | Not Required (Internal Std) | Required | Required |
| LOD/LOQ | ~0.1% | <0.05% (High sensitivity) | ~0.05% |
| Verdict | GOLD STANDARD | Secondary (Solvents) | Secondary (Profile) |
Analysis of Methodologies
Method A: 19F qNMR (The Superior Choice)
Because the molecule contains a gem-difluoro group, 19F NMR offers a highly specific handle. Unlike 1H NMR, which can be cluttered by hydrocarbon solvents (hexanes, ethyl acetate), the 19F window is silent except for the analyte and fluorinated impurities.
-
Why it wins: It is non-destructive and requires no specific reference standard of the analyte (which is often expensive or unavailable in high purity). You can use a certified internal standard like
-Trifluorotoluene.
Method B: GC-MS/FID
While excellent for alkyl halides, the spiro[2.3]hexane moiety is thermally labile.
-
The Risk: Injector port temperatures >200°C can trigger the ring-opening of the cyclopropane moiety or elimination of HBr, leading to false low purity results .
-
Mitigation: If GC must be used, employ "Cold On-Column" injection and low oven ramp rates.
Method C: HPLC-CAD (Charged Aerosol Detection)
Since the molecule lacks UV absorbance (no pi-systems), standard UV detectors (254 nm) are useless.
-
The Limitation: CAD is a universal detector but response factors vary non-linearly. It is excellent for qualitative impurity profiling (seeing what is there) but inferior to qNMR for quantitative assay unless a pure reference standard exists for calibration.
Recommended Workflow: The "Triage" Protocol
To ensure data integrity, do not rely on a single method. Use the following decision tree.
Figure 2: Integrated Quality Control Workflow.
Detailed Experimental Protocol: 19F qNMR
This protocol is designed to be self-validating. The use of a relaxation delay (
Reagents
-
Analyte: ~20 mg of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane.
-
Internal Standard (IS):
-Trifluorotoluene (CAS: 98-08-8) or 3,5-Bis(trifluoromethyl)benzoic acid. Must be TraceCERT® or equivalent grade. -
Solvent: CDCl3 (Deuterated Chloroform) or Acetone-d6.
Instrument Parameters
-
Nucleus: 19F (typically 376 MHz or 470 MHz).
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds (Critical: Fluorine relaxation times can be long; insufficient delay causes integration errors). -
Scans (NS): 16 or 32 (Sufficient for S/N > 200).
-
Spectral Width: Ensure coverage from -50 ppm to -200 ppm.
Procedure
-
Weighing: Accurately weigh ~20 mg of the Analyte (
) and ~10 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL CDCl3 and mix thoroughly. Transfer to NMR tube.
-
Acquisition: Run the 19F NMR experiment with the parameters above.
-
Processing: Phase and baseline correct carefully. Integrate the Internal Standard peak (Set Integral = defined value based on F count) and the Analyte gem-difluoro peak.
Calculation
- : Integral values of Analyte and Standard.
- : Number of Fluorine atoms (Analyte = 2, Trifluorotoluene = 3).
- : Molecular Weights.
- : Mass weighed.
- : Purity of the Internal Standard.[1]
Expected Chemical Shifts (CDCl3)
-
Internal Standard (
-Trifluorotoluene): ~ -63.7 ppm (Singlet). -
Analyte (gem-difluoro): ~ -130 to -150 ppm (Multiplet/AB quartet pattern due to spiro-ring environment). Note: The exact shift depends on the specific diastereomer/conformer but will be distinct from the IS.
References
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[2]
-
Takamatsu, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[3]
-
Rigger, R., et al. (2017). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Pharma & Biopharma.[4][5]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 5. learning.sepscience.com [learning.sepscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
